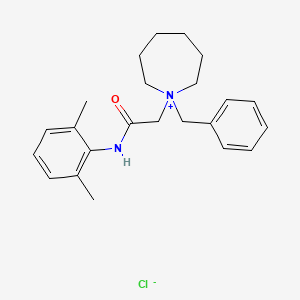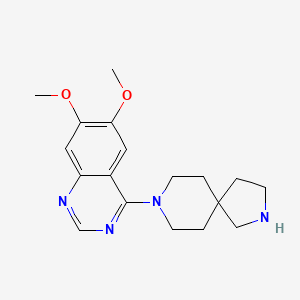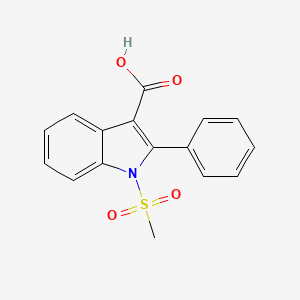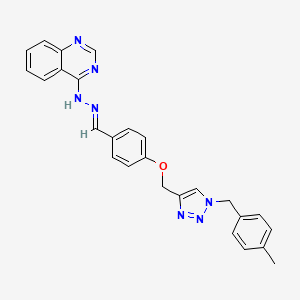
Met/pdgfra-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Met/pdgfra-IN-1 is a compound that acts as an inhibitor of the proteins MET and platelet-derived growth factor receptor alpha (PDGFRA). It has shown significant potential in inhibiting the phosphorylation of MET and inducing apoptosis in MET-positive cells. This compound is particularly relevant in cancer research due to its ability to inhibit the proliferation of cancer cells that express MET and PDGFRA .
Preparation Methods
The synthesis of Met/pdgfra-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a quinazoline derivative, which is then coupled with a triazole moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control measures are in place to produce the compound on a larger scale.
Chemical Reactions Analysis
Met/pdgfra-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a quinazoline oxide derivative, while reduction may yield a quinazoline alcohol derivative .
Scientific Research Applications
Met/pdgfra-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of MET and PDGFRA proteins, which are involved in various signaling pathways.
Biology: It is used to investigate the role of MET and PDGFRA in cell proliferation, apoptosis, and other cellular processes.
Medicine: It has potential therapeutic applications in the treatment of cancers that express MET and PDGFRA, such as gliomas and gastrointestinal stromal tumors
Mechanism of Action
Met/pdgfra-IN-1 exerts its effects by inhibiting the phosphorylation of MET and PDGFRA proteins. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis in MET-positive cells. The molecular targets of this compound include the ATP-binding sites of MET and PDGFRA, which are essential for their kinase activity .
Comparison with Similar Compounds
Met/pdgfra-IN-1 is unique in its dual inhibition of both MET and PDGFRA proteins. Similar compounds include:
Imatinib: A well-known inhibitor of PDGFRA, but it does not inhibit MET.
Crenolanib: Another PDGFRA inhibitor with some activity against other kinases, but not as potent against MET.
Ripretinib: A broad-spectrum kinase inhibitor that targets both KIT and PDGFRA, but its activity against MET is limited
This compound stands out due to its balanced inhibition of both MET and PDGFRA, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
Molecular Formula |
C26H23N7O |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[(E)-[4-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine |
InChI |
InChI=1S/C26H23N7O/c1-19-6-8-21(9-7-19)15-33-16-22(30-32-33)17-34-23-12-10-20(11-13-23)14-29-31-26-24-4-2-3-5-25(24)27-18-28-26/h2-14,16,18H,15,17H2,1H3,(H,27,28,31)/b29-14+ |
InChI Key |
VTCDPHKWWVUKGI-IPPBACCNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
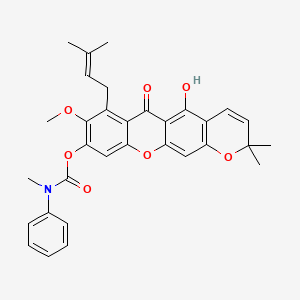
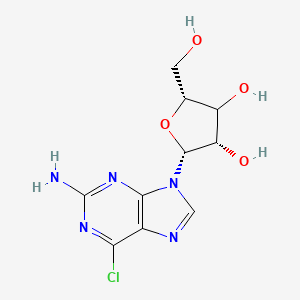
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
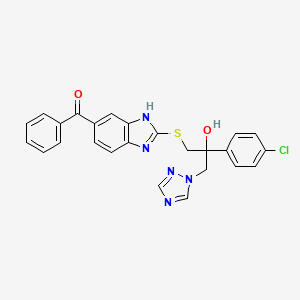
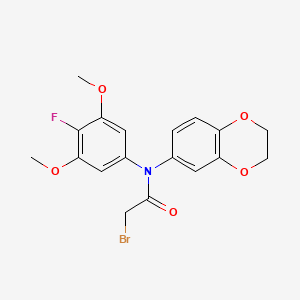
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
